![molecular formula C9H7NO3 B13109711 5-Oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylicacid](/img/structure/B13109711.png)
5-Oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid is a heterocyclic compound that features a fused ring system combining a cyclopentane ring and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another method includes the oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant in water at room temperature .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of reagents and catalysts, as well as reaction conditions, are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide and catalysts such as manganese triflate. Reaction conditions vary depending on the desired product but often involve room temperature and aqueous media .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one and other substituted analogues .
Applications De Recherche Scientifique
5-Oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism by which 5-Oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its derivatives have been shown to inhibit protein kinases and calcium channels, which are crucial for various biological processes . The compound’s structure allows it to form stable complexes with these targets, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
- 2,3-Cyclopentenopyridine
- 5H-1-Pyrindene, 6,7-dihydro-
Uniqueness
What sets 5-Oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid apart from similar compounds is its specific functional groups and the unique arrangement of its fused ring system
Propriétés
Formule moléculaire |
C9H7NO3 |
|---|---|
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
5-oxo-6,7-dihydrocyclopenta[b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H7NO3/c11-8-2-1-7-6(8)3-5(4-10-7)9(12)13/h3-4H,1-2H2,(H,12,13) |
Clé InChI |
GSBSIQGMLANZJR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C2=C1N=CC(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


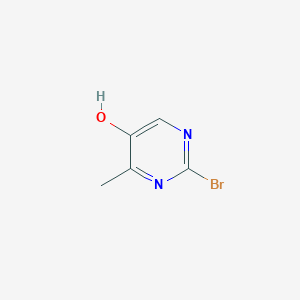
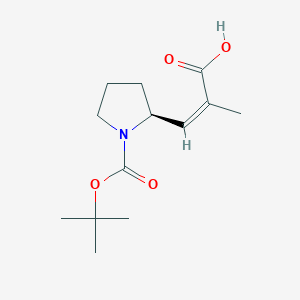

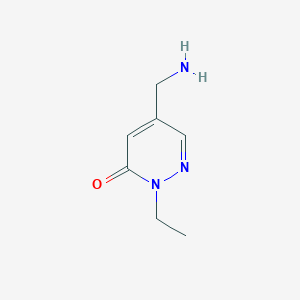
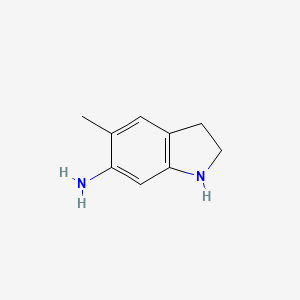
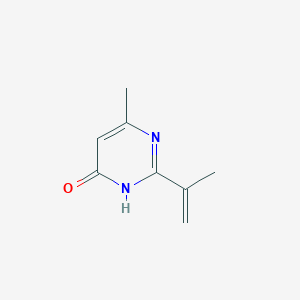
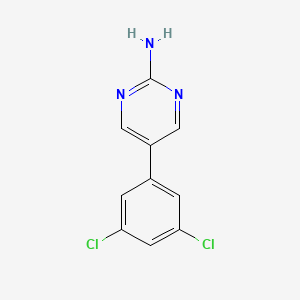

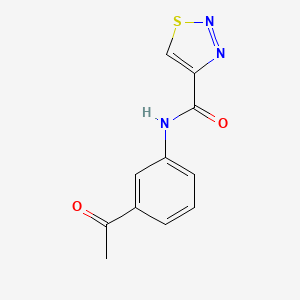

![[1,2,4]Triazolo[1,5-a]pyrimidine, 5-methyl-2-(methylthio)-](/img/structure/B13109701.png)



